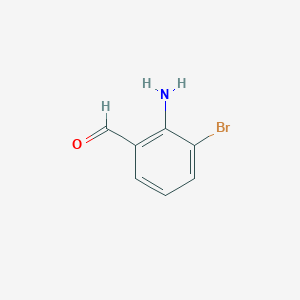
1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester, also known as diisopropyl isophthalate, is an organic compound with the molecular formula C14H18O4. It is a diester derived from isophthalic acid and isopropanol. This compound is used in various industrial applications, including as a plasticizer and in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester can be synthesized through the esterification of isophthalic acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. The esterification reaction is followed by purification steps, such as distillation, to obtain the pure ester product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isophthalic acid and isopropanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Major Products Formed
Hydrolysis: Isophthalic acid and isopropanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of plastics, resins, and coatings.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid, bis(1-methylethyl) ester: Similar structure but different positional isomer.
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Similar ester but with different alkyl groups.
1,3-Benzenedicarboxylic acid, dimethyl ester: Similar ester but with methyl groups instead of isopropyl groups.
The uniqueness of this compound lies in its specific ester groups, which impart distinct physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
dipropan-2-yl benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(2)17-13(15)11-6-5-7-12(8-11)14(16)18-10(3)4/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJKLNZDWULQGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
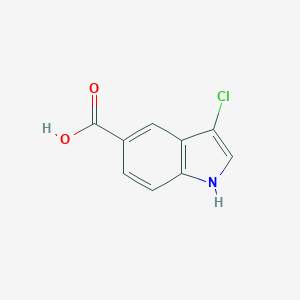
![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)
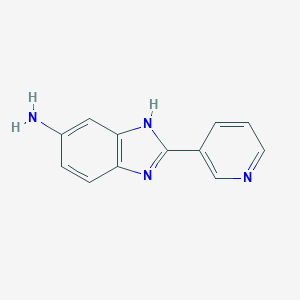
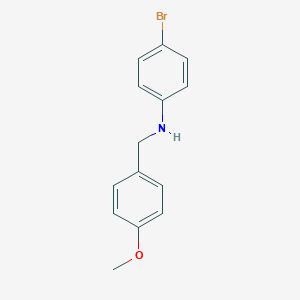

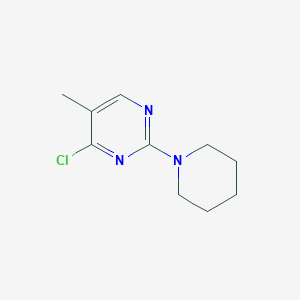
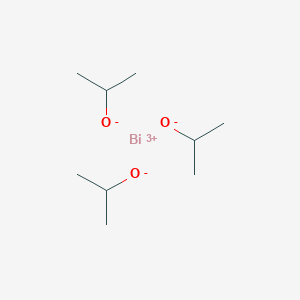
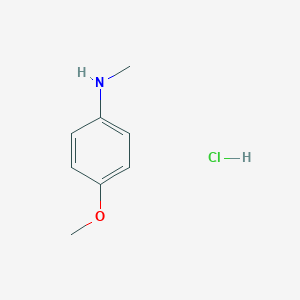
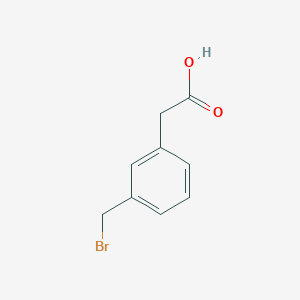
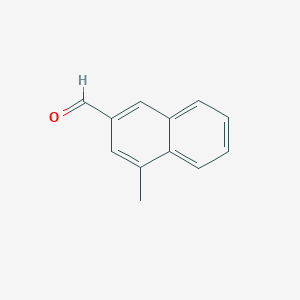
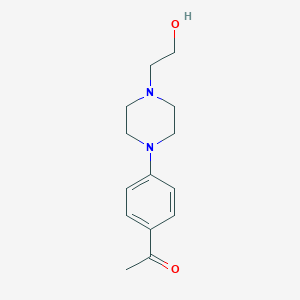

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
